molecular formula C14H12BrNO B8024717 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone

4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone

Cat. No.: B8024717
M. Wt: 290.15 g/mol
InChI Key: ODZSQFCLRIUZGV-UHFFFAOYSA-N
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Description

4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone is a brominated indole derivative fused with a cyclohexenone ring. Its structure is characterized by a 6-bromoindole group at position 3 of the cyclohexenone ring, which influences both electronic properties and bioactivity.

Properties

IUPAC Name

4-(6-bromo-1H-indol-3-yl)cyclohex-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-10-3-6-12-13(8-16-14(12)7-10)9-1-4-11(17)5-2-9/h1,3,6-8,16H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZSQFCLRIUZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1=O)C2=CNC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone typically involves the bromination of an indole precursor followed by cyclization. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone involves its interaction with specific molecular targets and pathways. The bromine atom at the 6-position of the indole ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Spectroscopic Comparison with Analogues

Table 1: Key Structural and Spectroscopic Features
Compound Substituents/Modifications IR νmax (cm⁻¹) Key NMR Shifts (δ, ppm) Source
4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone 6-Bromoindole, cyclohexenone ring 829 (C-Br) Not reported
Cyclohex-3-enone (108) C6-Br, C2-CH₃ (syn-axial Br) 1754 (C=O) C2-CH₃: 2.13
Cyclohex-3-enone (107) C6-Cl, C2-CH₃ (syn-axial Cl) 1764 (C=O) C2-CH₃: 2.05
(Z)-4-bromo-3-benzylidene-1,3-dihydro-indol-2-one Benzylidene at C3, bromoindole Not reported Aromatic protons: 7.2–7.8
7-Bromo-1-(6-bromo-1H-indol-3-yl)-9H-carbazole (688) Bis-bromoindole, carbazole scaffold Not reported Not reported

Key Observations :

  • Carbonyl Stretching: The cyclohexenone carbonyl IR frequency (1754 cm⁻¹ in compound 108) is lower than in chlorinated analogues (1764 cm⁻¹ in compound 107), reflecting the electron-withdrawing effect of bromine vs. chlorine .
  • Steric Effects: Syn-axial bromine in cyclohexenone derivatives deshields adjacent protons (e.g., C2-CH₃ at δ 2.13 in compound 108 vs. δ 2.05 in compound 107) .
Table 2: Bioactivity of Bromoindole Derivatives
Compound Bioactivity (IC₅₀ or MIC) Mechanism/Notes Source
This compound Not reported Structural similarity suggests potential bioactivity
7-Bromo-1-(6-bromo-1H-indol-3-yl)-9H-carbazole (688) Cytotoxicity: HL-60 (16.1 μM), HeLa (33.2 μM) Carbazole scaffold enhances DNA intercalation
2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine (1) MIC reduction (256-fold for oxacillin vs. MRSA) Synergistic antibiotic adjuvant, biofilm inhibition
N-(6-Bromo-1H-indole-3-carbonyl)-L-arginine No significant antibacterial/FXR activity Lack of cyclohexenone may reduce potency

Key Observations :

  • Carbazole vs. Cyclohexenone: Compound 688’s carbazole structure confers cytotoxicity, while the target compound’s cyclohexenone may offer conformational rigidity for target binding .
  • Synergy with Antibiotics : Bisindole ethanamine (compound 1) shows potent adjuvant activity, likely due to dual indole moieties enhancing membrane disruption .
  • Role of Substituents : The fluorinated analogue of compound 1 exhibits enhanced biofilm eradication, suggesting halogen positioning critically affects activity .

Biological Activity

4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the bromine atom at the 6-position of the indole ring is believed to enhance its reactivity and biological properties. This article reviews various studies highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features an indole moiety attached to a cyclohexenone framework. The synthesis typically involves bromination of an indole precursor followed by cyclization, utilizing reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10G2/M phase arrest
A549 (Lung)20Caspase activation

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . It demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell metabolism, leading to reduced viability and proliferation.
  • Receptor Modulation : It may interact with specific receptors that regulate cell growth and survival, enhancing its anticancer effects.
  • Oxidative Stress Induction : The compound induces oxidative stress in cells, contributing to apoptosis in cancerous tissues .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : A study on MCF-7 breast cancer cells showed a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours. Flow cytometry analysis confirmed increased apoptotic cells compared to control groups .
  • Case Study 2 : In a clinical setting, patients with advanced solid tumors showed partial responses when treated with a regimen including this compound, suggesting its potential for combination therapy .

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